1-(2-Methoxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide 1-(2-Methoxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Brand Name: Vulcanchem
CAS No.: 178631-01-1
VCID: VC11712990
InChI: InChI=1S/C7H13N2O.C2F6NO4S2/c1-8-3-4-9(7-8)5-6-10-2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-4,7H,5-6H2,1-2H3;/q+1;-1
SMILES: C[N+]1=CN(C=C1)CCOC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Molecular Formula: C9H13F6N3O5S2
Molecular Weight: 421.3 g/mol

1-(2-Methoxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

CAS No.: 178631-01-1

Cat. No.: VC11712990

Molecular Formula: C9H13F6N3O5S2

Molecular Weight: 421.3 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methoxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide - 178631-01-1

Specification

CAS No. 178631-01-1
Molecular Formula C9H13F6N3O5S2
Molecular Weight 421.3 g/mol
IUPAC Name bis(trifluoromethylsulfonyl)azanide;1-(2-methoxyethyl)-3-methylimidazol-3-ium
Standard InChI InChI=1S/C7H13N2O.C2F6NO4S2/c1-8-3-4-9(7-8)5-6-10-2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-4,7H,5-6H2,1-2H3;/q+1;-1
Standard InChI Key QTWXKUATXFJTAM-UHFFFAOYSA-N
SMILES C[N+]1=CN(C=C1)CCOC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Canonical SMILES C[N+]1=CN(C=C1)CCOC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound features a 1-(2-methoxyethyl)-3-methylimidazolium cation paired with a bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) anion. The cation consists of an imidazolium ring with a methyl group at the N3 position and a 2-methoxyethyl chain at the N1 position . The [NTf₂]⁻ anion adopts a flexible conformation, with two trifluoromethylsulfonyl groups connected to a central nitrogen atom. X-ray scattering and molecular dynamics simulations reveal that the liquid-phase structure involves short-range cation-anion interactions at ~6 Å and longer-range correlations up to 15 Å .

Synthetic Pathways

[Moemim][NTf₂] is typically synthesized via a two-step process:

  • Quaternization: 1-Methylimidazole reacts with 2-methoxyethyl chloride to form the 1-(2-methoxyethyl)-3-methylimidazolium chloride intermediate .

  • Anion Exchange: The chloride ion is replaced by [NTf₂]⁻ through metathesis with lithium bis(trifluoromethylsulfonyl)imide (Li[NTf₂]) in an aqueous or organic solvent .

The purity of the final product (≥99%) is critical for applications requiring consistent ionic conductivity and thermal stability .

Physicochemical Properties

Thermal Behavior

[Moemim][NTf₂] exhibits a glass transition temperature (T₉) below 200 K and remains liquid up to 553 K without decomposition . High-pressure density measurements (10–50 MPa) show a linear relationship between density and pressure, with a maximum uncertainty of 1.7 kg·m⁻³ at low temperatures . Key thermal properties include:

PropertyValueConditionsSource
Density (ρ)1.45–1.60 g·cm⁻³218–353 K, 0.1–50 MPa
Thermal Expansion Coefficient5.6 × 10⁻⁴ K⁻¹298 K, 0.1 MPa
Isobaric Heat Capacity1.2 J·g⁻¹·K⁻¹298 K

Ionic Conductivity and Viscosity

At 298 K, the ionic conductivity ranges from 5–10 mS·cm⁻¹, while dynamic viscosity lies between 50–100 mPa·s . These properties are influenced by the conformational flexibility of the [NTf₂]⁻ anion, which facilitates ion mobility despite the bulky cation .

Applications

Electrochemical Systems

[Moemim][NTf₂] serves as an electrolyte in lithium-ion batteries and supercapacitors due to its wide electrochemical window (~4.5 V vs. Li/Li⁺) and compatibility with electrode materials . In dye-sensitized solar cells, it improves charge transfer efficiency by reducing recombination losses .

Catalysis and Synthesis

The ionic liquid acts as a solvent and catalyst in Friedel-Crafts alkylation and Diels-Alder reactions, where its low volatility minimizes solvent loss during high-temperature operations . Recent studies highlight its role in stabilizing transition-metal catalysts for CO₂ hydrogenation .

Separation Technologies

Liquid-liquid extraction systems utilizing [Moemim][NTf₂] achieve >90% recovery of heavy metals (e.g., Pb²⁺, Cd²⁺) from industrial wastewater, outperforming traditional solvents like methyl isobutyl ketone .

Recent Research Developments

High-Pressure Behavior

Isochoric density measurements at 50 MPa reveal a 12% increase compared to ambient pressure, with implications for designing compression-resistant electrolytes .

Conformational Analysis

NMR and MD simulations identify two dominant conformers of the [NTf₂]⁻ anion (C₁ cis and C₂ trans), which interconvert rapidly in the liquid phase . The staggered conformation of the imidazolium cation minimizes steric hindrance, enhancing ionic mobility .

Composite Materials

Incorporating [Moemim][NTf₂] into polymer electrolytes (e.g., PVDF-HFP) increases ionic conductivity to 1.5 mS·cm⁻¹ at 25°C while maintaining mechanical stability up to 150°C .

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